![molecular formula C16H16FN3O3S B2486737 1-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034545-01-0](/img/structure/B2486737.png)
1-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including the use of palladium-catalyzed reactions to yield methylsulfonyl-indoles with various functional groups in one step, indicating a potential pathway for synthesizing complex sulfonamides and pyrazoles (Sakamoto et al., 1988).
Molecular Structure Analysis
Molecular and supramolecular structures of sulfonamide derivatives reveal significant information about their conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the behavior of sulfonamides in biological systems and materials science (Danielle L Jacobs et al., 2013).
Chemical Reactions and Properties
Research on the reactivity of related compounds underlines the importance of sulfonamide groups in facilitating various chemical reactions, including the nucleophilic fluoromethylation of alkyl and benzyl halides, highlighting the versatility and reactivity of sulfonamide-containing compounds (G. Prakash et al., 2009).
Scientific Research Applications
Furan Derivatives in Scientific Research
Furan derivatives are explored for their potential in stoichiometric and catalytic reactions. For instance, the reactivity of TpRu(CO)(NCMe)(Me) with furan demonstrates carbon−hydrogen bond activation, leading to methane production and further catalytic applications in forming 2-ethylfuran from ethylene and furan, showcasing the utility of furan derivatives in organometallic chemistry and catalysis (Pittard et al., 2004). Another study highlights a two-phase system for the synthesis of furylmethane derivatives, presenting an efficient method for the high-yield production of tri(furyl)methane from furfural and furan, emphasizing the role of furan derivatives in green chemistry and synthesis optimization (Shinde & Rode, 2017).
Pyrazole Derivatives in Chemical Synthesis
Pyrazole derivatives are significant in the synthesis of complex molecules. For example, the synthesis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes showcases the versatility of pyrazole derivatives in forming compounds with potential biological activities, highlighting their importance in medicinal chemistry and organometallic synthesis (Li et al., 2010).
properties
IUPAC Name |
1-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-14-6-2-1-5-13(14)12-24(21,22)19-11-15(16-7-3-10-23-16)20-9-4-8-18-20/h1-10,15,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULQTSDZJVGBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)methanesulfonamide |
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